9-bromo-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-bromo-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bromine atom, a benzyl group, and a 3-methylbutoxy substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions
Formation of Indoloquinoxaline Core: This step often involves the condensation of an indole derivative with an o-phenylenediamine derivative under acidic conditions.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using a benzyl halide in the presence of a base.
Etherification: The 3-methylbutoxy group can be introduced via an etherification reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
9-bromo-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and indole moieties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Benzyl halides: Used for benzylation.
Palladium catalysts: Used in coupling reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.
Biological Studies: It can be used as a probe to study the interactions of indoloquinoxalines with biological macromolecules.
Material Science: The compound’s electronic properties may be explored for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 9-bromo-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. The indoloquinoxaline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: The parent compound without the bromine, benzyl, and 3-methylbutoxy substituents.
9-bromo-6H-indolo[2,3-b]quinoxaline: Lacks the benzyl and 3-methylbutoxy groups.
6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom, benzyl group, and 3-methylbutoxy substituent in 9-bromo-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C26H24BrN3O |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
9-bromo-6-[[2-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H24BrN3O/c1-17(2)13-14-31-24-10-6-3-7-18(24)16-30-23-12-11-19(27)15-20(23)25-26(30)29-22-9-5-4-8-21(22)28-25/h3-12,15,17H,13-14,16H2,1-2H3 |
InChI Key |
JCOHAOAZKOIDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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